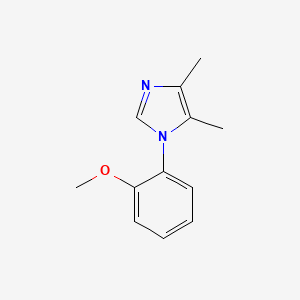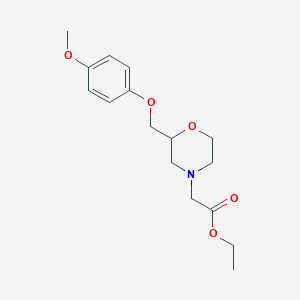
1-(6-(Benzylamino)-5-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Benzylamino)-5-methylpyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C16H18N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Benzylamino)-5-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-(benzylamino)-5-methylpyridin-3-yl with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Benzylamino)-5-methylpyridin-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(6-(Benzylamino)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(6-(Benzylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Benzylamino-2-methyl-pyridin-3-yl)-propan-1-one: A closely related compound with similar structural features.
1-Phenyl-3-(phenylamino)propan-1-one: Another compound with a similar core structure but different substituents.
Uniqueness
1-(6-(Benzylamino)-5-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H18N2O |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-[6-(benzylamino)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H18N2O/c1-3-15(19)14-9-12(2)16(18-11-14)17-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,17,18) |
Clave InChI |
JPKKKGTUGZCFCX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C(=C1)C)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)
![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)







![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)


![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)
